1-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione
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Overview
Description
1-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione is a versatile compound used in various scientific research fields. Its unique structure, which includes a pyrrolidine-2,5-dione core and a 5-bromo-2-methoxyphenyl group, allows for diverse applications in drug development, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursorsThe final step usually involves the cyclization to form the pyrrolidine-2,5-dione core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions
1-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atom or other substituents.
Substitution: The bromine atom in the 5-bromo-2-methoxyphenyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the phenyl ring .
Scientific Research Applications
1-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential drug candidate for various therapeutic areas due to its unique structure and reactivity.
Industry: Utilized in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine-2,5-dione derivatives and azetidin-3-yl-containing molecules. Examples include:
Uniqueness
1-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
1-[1-[3-(5-bromo-2-methoxyphenyl)propanoyl]azetidin-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O4/c1-24-14-4-3-12(18)8-11(14)2-5-15(21)19-9-13(10-19)20-16(22)6-7-17(20)23/h3-4,8,13H,2,5-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIVECOZVGIELF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CCC(=O)N2CC(C2)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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